2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide
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Overview
Description
2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide is an organic compound that features a pyrazolidine ring substituted with a bromobenzyl group and a diphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromobenzyl bromide, which is then reacted with diphenylpyrazolidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as sodium borohydride, and nucleophiles like sodium cyanide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .
Scientific Research Applications
2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound can be used in the production of materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-((4-bromobenzyl)selanyl)aniline: This compound features a similar bromobenzyl group but with a different core structure.
4-bromophenylacetic acid: Another compound with a bromobenzyl group, used in different chemical reactions.
Uniqueness
2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H22BrN3S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-N,5-diphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C23H22BrN3S/c24-20-13-11-18(12-14-20)17-26-16-15-22(19-7-3-1-4-8-19)27(26)23(28)25-21-9-5-2-6-10-21/h1-14,22H,15-17H2,(H,25,28) |
InChI Key |
UUUKRYUOSDWYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N(C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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